

# dosage calculation and administration of Dojolvi (triheptanoin) in clinical practice

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# Application Notes and Protocols for Dojolvi (triheptanoin) in Clinical Practice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and mechanism of action of Dojolvi (**triheptanoin**), a novel therapeutic agent for long-chain fatty acid oxidation disorders (LC-FAOD). The following protocols are intended to guide clinical researchers and drug development professionals in the appropriate use of this compound.

### Introduction

Dojolvi (**triheptanoin**) is a medium-chain triglyceride indicated as a source of calories and fatty acids for the treatment of pediatric and adult patients with molecularly confirmed long-chain fatty acid oxidation disorders (LC-FAOD)[1][2][3][4]. LC-FAOD are a group of rare, inherited metabolic disorders that prevent the body from breaking down long-chain fatty acids into energy. Dojolvi provides an alternative energy source and helps to replenish intermediate metabolites in the Krebs cycle.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for the clinical application of Dojolvi.

Table 1: Dojolvi (triheptanoin) Dosage Calculation Parameters



Parameter	Value	Reference
Caloric Value of Dojolvi	8.3 kcal/mL	[2]
Target Daily Dosage (% of DCI)	Up to 35%	
Initial Dosage for Naive Patients (% of DCI)	Approximately 10%	
Titration Increment (% of DCI*)	Approximately 5%	-
Titration Frequency	Every 2 to 3 days	_
Minimum Dosing Frequency	At least 4 times per day	-

\*DCI: Daily Caloric Intake

Table 2: Dosage Initiation and Titration Schedules

Patient Population	Initial Daily Dosage	Titration Schedule	Target Daily Dosage
New to MCT	~10% of DCI, divided into ≥4 doses	Increase by ~5% of DCI every 2-3 days	Up to 35% of DCI
Switching from other MCT	Last tolerated daily dosage of MCT, divided into ≥4 doses	Increase by ~5% of DCI every 2-3 days	Up to 35% of DCI

\*MCT: Medium-Chain Triglyceride

# Experimental and Clinical Protocols Patient Assessment and Dietary Management

Protocol 1: Pre-treatment Assessment

• Molecular Confirmation: Ensure the patient has a molecularly confirmed diagnosis of an LC-FAOD.



- Clinical Specialist Consultation: All patients must be under the care of a clinical specialist knowledgeable in the dietary management of LC-FAOD.
- Determine Daily Caloric Intake (DCI): Assess the patient's metabolic requirements to determine their total DCI in kcal.
- Discontinue other MCTs: For patients on other medium-chain triglyceride products, discontinue their use before initiating Dojolvi.

## **Dosage Calculation and Preparation**

Protocol 2: Calculating the Total Daily Dosage of Dojolvi

- Determine Target Percentage: Based on the patient's status (new vs. switching from MCT),
   determine the target percentage of DCI to be provided by Dojolvi.
- Calculate Total Daily Calories from Dojolvi: Multiply the patient's total DCI (kcal) by the target percentage.
- Calculate Total Daily Volume of Dojolvi: Divide the total daily calories from Dojolvi by its caloric value (8.3 kcal/mL).
- Rounding: Round the calculated total daily dosage in mL to the nearest whole number.
- Individual Dose Calculation: Divide the total daily dosage into at least four approximately equal doses.

Protocol 3: Preparation of Dojolvi for Administration

- Use Compatible Materials: Prepare and administer Dojolvi using containers, oral syringes, or measuring cups made of stainless steel, glass, high-density polyethylene (HDPE), polypropylene, low-density polyethylene, polyurethane, or silicone. Avoid polystyrene and polyvinyl chloride (PVC) materials.
- Mixing: Thoroughly mix the prescribed dose of Dojolvi with semi-solid food or liquid, such as
  fat-free milk, formula, cottage cheese, whole-grain hot cereal, or fat-free, low-carbohydrate
  pudding, smoothies, applesauce, or baby food. Crucially, Dojolvi should not be administered
  alone to avoid gastrointestinal upset.



 Storage of Mixture: The unused mixture can be stored for up to 24 hours in a refrigerator. If not used within this timeframe, it should be discarded.

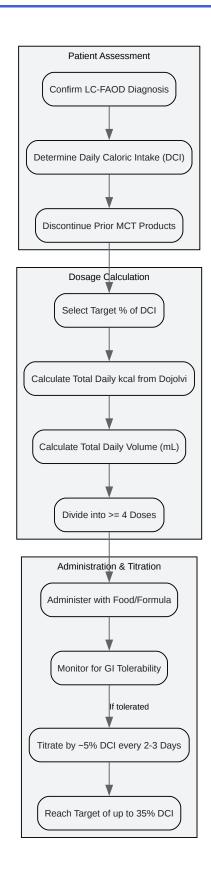
# **Administration and Monitoring**

Protocol 4: Oral and Enteral Administration

- Oral Administration: Administer the prepared mixture at mealtimes or with snacks.
- Enteral Administration: For patients with a feeding tube, administer Dojolvi as a bolus via a silicone or polyurethane feeding tube.
  - Mix Dojolvi well with medical food or formula.
  - Draw the mixture into a syringe and connect it to the feeding tube port.
  - Administer the contents with steady pressure.
  - Flush the feeding tube with 5-30 mL of water, adjusting the volume based on the patient's needs.
  - Regularly monitor the feeding tube for proper functioning and integrity, as dysfunction has been reported.
- Dosing Intervals: Administer subsequent doses at 3 to 4-hour intervals.
- Missed Doses: If a dose is missed, it should be taken as soon as possible. If it is not possible
  to take all prescribed doses in a day, the missed dose should be skipped.
- Tolerability and Adverse Events: Monitor for gastrointestinal adverse reactions such as abdominal pain, diarrhea, vomiting, and nausea, which are the most common side effects. If a patient has difficulty tolerating the prescribed dose, consider more frequent, smaller doses.
   If gastrointestinal symptoms persist, a dosage reduction may be necessary until symptoms resolve.

# **Visualized Workflows and Pathways**

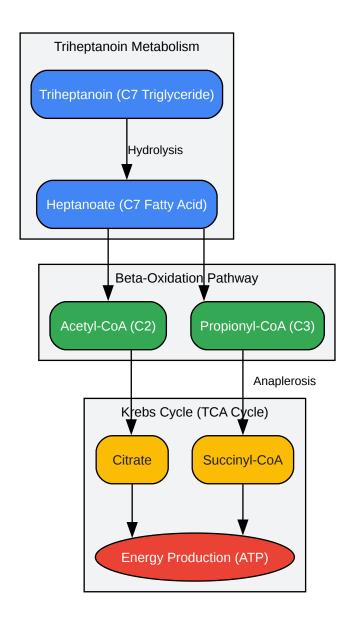




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Caption: Workflow for Dojolvi Dosage Calculation and Administration.





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Caption: Mechanism of Action of **Triheptanoin** in LC-FAOD.

## **Mechanism of Action**

**Triheptanoin** is a synthetic triglyceride composed of three seven-carbon (C7) fatty acids (heptanoate) attached to a glycerol backbone. Its therapeutic effect in LC-FAOD stems from its ability to provide an alternative energy source that bypasses the deficient enzymatic steps in long-chain fatty acid metabolism.



Upon oral administration, **triheptanoin** is hydrolyzed into heptanoate. Heptanoate can then be metabolized through  $\beta$ -oxidation to produce both acetyl-CoA and propionyl-CoA.

- Acetyl-CoA enters the Krebs cycle (also known as the tricarboxylic acid or TCA cycle) to generate energy in the form of ATP.
- Propionyl-CoA is converted to succinyl-CoA, which is an intermediate of the Krebs cycle.
   This process, known as anaplerosis, replenishes the pool of Krebs cycle intermediates that can become depleted in LC-FAOD.

By providing both a direct energy substrate (acetyl-CoA) and replenishing Krebs cycle intermediates (via propionyl-CoA), **triheptanoin** helps to improve energy production and alleviate the metabolic dysregulation characteristic of LC-FAOD. This dual mechanism is believed to contribute to the observed clinical improvements in patients, including reductions in hypoglycemia, cardiomyopathy, and rhabdomyolysis.

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